7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione
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Description
7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione is a useful research compound. Its molecular formula is C16H25N5O3S and its molecular weight is 367.47. The purity is usually 95%.
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Biological Activity
7-(2-Methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is part of a broader class of purine derivatives that have shown promise in various therapeutic applications, including antiviral and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₄H₁₈N₄O₃S
- Molecular Weight : 306.38 g/mol
- IUPAC Name : 7-(2-methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)-purine-2,6-dione
Antiviral Properties
Recent studies have highlighted the potential of this compound as an inhibitor of SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In silico studies demonstrated that the compound binds effectively to the active site of Mpro, showing promising results in molecular docking simulations and molecular dynamics analyses. These findings indicate its potential as a lead compound for the development of antiviral therapeutics against COVID-19 .
Toxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. A study investigating the acute toxicity of related purine derivatives found that compounds in this class generally exhibit low toxicity, with LD50 values ranging from 536 to 1403 mg/kg in rat models. This positions them in Class IV toxicity, indicating they are relatively safe for further development .
Compound No. | LD50 (mg/kg) | Toxicity Class |
---|---|---|
1 | 953 | IV |
2 | 536 | IV |
3 | 752 | IV |
... | ... | ... |
20 | 1403 | IV |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the piperidine ring enhances its binding affinity to protein targets through hydrophobic interactions and hydrogen bonding, which are critical for its antiviral and potential anticancer activities .
Case Studies
Several case studies have reported on the efficacy of purine derivatives in clinical settings:
- SARS-CoV-2 Inhibition : In a study involving molecular dynamics simulations, the compound demonstrated significant binding affinity to Mpro, suggesting its potential as a therapeutic agent against COVID-19 .
- Anticancer Activity : Research has indicated that similar purine derivatives exhibit cytotoxic effects against various cancer cell lines, although specific studies on this compound are still emerging.
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3S/c1-19-13-12(14(22)18-15(19)23)21(8-10-24-2)16(17-13)25-11-9-20-6-4-3-5-7-20/h3-11H2,1-2H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVBWZBNKIKHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.